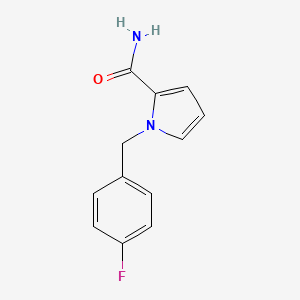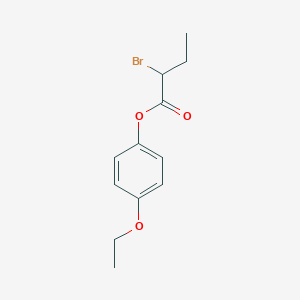![molecular formula C18H22N4O B1438577 2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carboxamide CAS No. 1193388-87-2](/img/structure/B1438577.png)
2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carboxamide
説明
Molecular Structure Analysis
The molecular formula of “2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carboxamide” is C18H22N4O . The molecular weight is 310.4 . The InChI code is 1S/C18H22N4O/c19-17(23)16-7-4-10-20-18(16)21-15-8-11-22(12-9-15)13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H2,19,23)(H,20,21) .Physical And Chemical Properties Analysis
The compound is a powder and it is stored at room temperature .科学的研究の応用
Non-linear Optical (NLO) Properties and Molecular Docking Analyses
- Compounds related to “2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carboxamide” have been investigated for their non-linear optical properties and molecular docking analyses. Particularly, the study of 6-Amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and its derivatives showed potential interactions with the colchicine binding site of tubulin, which may contribute to the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Synthesis of Heterocyclic Carboxamides as Potential Antipsychotic Agents
- Research on heterocyclic carboxamides, including pyridine- and thiophene-carboxamides, has explored their potential as antipsychotic agents. These compounds, including variants similar to “this compound,” were evaluated for their binding to dopamine and serotonin receptors, showing potential in vivo activities comparable to existing antipsychotic agents (Norman et al., 1996).
Luminescent Properties and Aggregation Enhanced Emission
- Certain pyridine-3-carboxamide derivatives have shown luminescent properties in both solid and solution states. These compounds exhibit aggregation enhanced emission (AEE) behavior, dependent on the polarity of the solvents, and display multi-stimuli response. This property is significant for applications in photonic devices and sensors (Srivastava et al., 2017).
Organometallic Complexes Involvement
- Organometallic complexes involving various amino derivatives of pyridine have been studied for their unique coordination properties. Amino derivatives, including those similar to “this compound,” often give rise to aminocarbene structures around the central atom, which is of interest in the field of coordination chemistry (Sadimenko, 2011).
Synthesis of Nucleoside Analogues for Anti-inflammatory Applications
- Pyridine nucleoside analogues, such as 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide, have been synthesized and characterized for their anti-inflammatory properties. These compounds are structurally related to “this compound” and are used in the treatment of arthritis and as cancer markers (Rajeswaran & Srikrishnan, 2008).
Amplification of Antibacterial Agents
- Pyridinylpyrimidines, which are structurally related to the compound , have been studied for their role as amplifiers of antibacterial agents like phleomycin against Escherichia coli. This indicates their potential use in enhancing the efficacy of existing antibacterial treatments (Brown & Cowden, 1982).
作用機序
Target of Action
Similar compounds have been found to target acetylcholinesterase (ache) and muscarinic receptors . These targets play a crucial role in the nervous system, particularly in signal transmission across synapses.
Mode of Action
Compounds with similar structures have been shown to inhibit acetylcholinesterase (ache), an enzyme that breaks down acetylcholine in the synaptic cleft . By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect the cholinergic pathway . This pathway is involved in various physiological processes, including muscle movement, memory, and other cognitive functions.
Pharmacokinetics
The compound’s molecular weight is reported to be 3104 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Based on the known mode of action of similar compounds, it can be inferred that this compound may enhance cholinergic transmission, which could potentially improve cognitive function .
特性
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)amino]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c19-17(23)16-7-4-10-20-18(16)21-15-8-11-22(12-9-15)13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H2,19,23)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQURTRTURRDMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C(C=CC=N2)C(=O)N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301175502 | |
| Record name | 2-[[1-(Phenylmethyl)-4-piperidinyl]amino]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301175502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193388-87-2 | |
| Record name | 2-[[1-(Phenylmethyl)-4-piperidinyl]amino]-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[1-(Phenylmethyl)-4-piperidinyl]amino]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301175502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



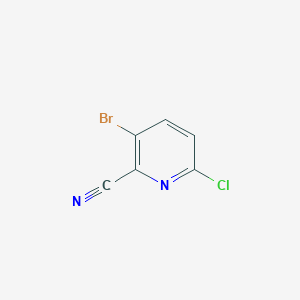

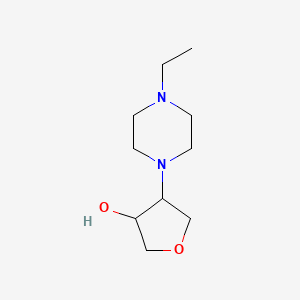

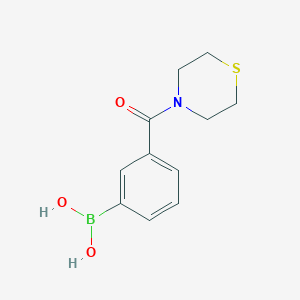
![2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine](/img/structure/B1438501.png)


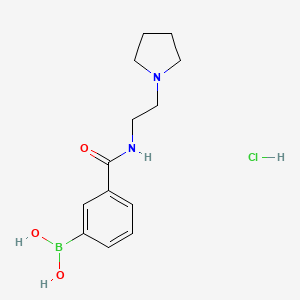
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride](/img/structure/B1438511.png)

![Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B1438514.png)
